![molecular formula C11H11NO2 B2751309 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde CAS No. 161261-55-8](/img/structure/B2751309.png)
1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
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Overview
Description
The compound “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The “1-(2-hydroxyethyl)” part suggests the presence of a hydroxyethyl group attached to the first carbon of the indole ring. The “3-carbaldehyde” part indicates the presence of an aldehyde functional group at the third carbon of the indole ring .
Synthesis Analysis
While specific synthesis methods for “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” are not available, similar compounds are often synthesized through reactions involving piperazine and 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The molecular structure of “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” would likely involve an indole ring with a hydroxyethyl group attached to one carbon and an aldehyde group attached to another carbon .Chemical Reactions Analysis
Ethers, which are similar to the hydroxyethyl group in the compound, are known to undergo cleavage reactions in the presence of strong acids .Scientific Research Applications
Chemical Synthesis and Modification
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde, a compound related to indole carbaldehydes, is involved in various chemical synthesis processes. Research has demonstrated its utility in the gold-catalyzed cycloisomerization of certain substrates to yield 1H-indole-2-carbaldehydes. These reactions are operationally simplistic and efficient, producing the corresponding products in good to excellent yields. The suggested mechanism involves the activation of an alkyne moiety by the gold catalyst, leading to a series of intramolecular and intermolecular transformations to give the final product (Kothandaraman et al., 2011).
Green and Sustainable Synthesis
Indole-3-carbaldehyde, closely related to the compound of interest, is found to be significantly active in various chemical processes, including as lipoxygenase inhibitors and anti-inflammatory agents. Research highlights the use of a green and sustainable nanocatalyzed synthetic route for Knoevenagel condensation involving indole-3-carbaldehydes. This method offers advantages like excellent yields, short reaction time, and a high reaction rate. Moreover, it is environmentally friendly and economically beneficial, highlighting the compound's role in green chemistry applications (Madan, 2020).
Biological Studies and Molecular Docking
1H-Indole-3-carbaldehyde has been the subject of extensive experimental and computational research. Studies include NMR spectroscopy, vibrational analysis, UV-Visible spectroscopy, and quantum chemical approaches by DFT. The insights gained from these studies pave the way for understanding the compound's electronic properties, charge transfer mechanisms, and potential biological interactions. Molecular docking studies have further explored the compound's interaction with various receptors, shedding light on its potential as a ligand in drug discovery and development (Fatima et al., 2022).
Novel Synthesis Methods and Chemical Structures
Research has also explored novel synthesis methods involving indole carbaldehydes. For instance, efficient synthesis routes have been developed for indole-2-carbaldehydes and other derivatives. These methods are operationally straightforward, showing potential for large-scale synthesis and various industrial applications. The versatility of these synthesis methods contributes to the exploration of novel chemical structures and compounds, further expanding the chemical and biological utility of 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde related compounds (Kothandaraman & Lauw, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and proteins involved in primary metabolic pathways .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell metabolism and signal transduction .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized and cleared from the body .
Result of Action
Similar compounds have been found to induce changes in cell morphology and function, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific studies on these aspects are lacking .
properties
IUPAC Name |
1-(2-hydroxyethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-7-9(8-14)10-3-1-2-4-11(10)12/h1-4,7-8,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDUFLGAALSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCO)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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